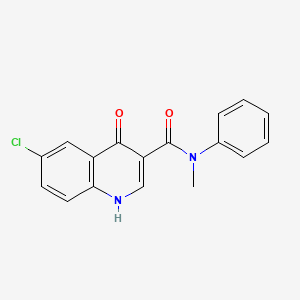![molecular formula C16H16BrNO3 B12181060 2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B12181060.png)
2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide is an organic compound with the molecular formula C16H16BrNO2 and a molecular weight of 334.215 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a phenoxyethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide typically involves the reaction of 2-bromobenzoyl chloride with 2-(4-methoxyphenoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Scientific Research Applications
2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide is utilized in several scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the methoxyphenoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide
- 2-bromo-3-(4-methoxyphenyl)propanoic acid
- 2-bromo-N-methylbenzamide
Uniqueness
2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .
Properties
Molecular Formula |
C16H16BrNO3 |
|---|---|
Molecular Weight |
350.21 g/mol |
IUPAC Name |
2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C16H16BrNO3/c1-20-12-6-8-13(9-7-12)21-11-10-18-16(19)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3,(H,18,19) |
InChI Key |
SGXCXCVKABIWAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone](/img/structure/B12180983.png)


![2-{[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(5-methylthiophen-2-yl)ethan-1-one](/img/structure/B12180997.png)

![2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12181009.png)
![2-[ethyl({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)amino]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B12181011.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12181013.png)
![1-{4-Methyl-9-[(pyridin-3-yl)methyl]-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl}ethan-1-one](/img/structure/B12181022.png)
![4-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B12181029.png)
![[(2,4-Dibromo-5-methylphenyl)sulfonyl]cyclohexylamine](/img/structure/B12181040.png)
![7,7-Dimethyl-10-(2-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione](/img/structure/B12181045.png)
![N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine](/img/structure/B12181066.png)
